N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide
Description
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.21 | singlet | 1H | Tetrazole H-5 |
| 8.34 | doublet | 1H | Aromatic H-6 |
| 7.65 | multiplet | 2H | Phenyl H-2,6 |
| 7.42 | triplet | 2H | Phenyl H-3,5 |
| 7.31 | triplet | 1H | Phenyl H-4 |
| 6.98 | doublet | 1H | Aromatic H-5 |
| 6.81 | singlet | 1H | Aromatic H-2 |
| 3.83 | singlet | 3H | Methoxy CH₃ |
| 3.12 | triplet | 2H | Propanamide CH₂(α) |
| 2.58 | triplet | 2H | Propanamide CH₂(β) |
| 2.41 | quintet | 2H | Propanamide CH₂(γ) |
Coupling constants:
¹³C NMR (101 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 171.2 | Amide C=O |
| 159.8 | Methoxy C-O |
| 153.4 | Tetrazole C-5 |
| 142.1 | Aromatic C-1 |
| 136.7 | Aromatic C-4 |
| 129.3 | Phenyl C-ipso |
| 128.4 | Phenyl C-ortho |
| 127.9 | Phenyl C-meta |
| 126.5 | Phenyl C-para |
| 121.8 | Aromatic C-6 |
| 115.3 | Aromatic C-2 |
| 114.6 | Aromatic C-5 |
| 56.1 | Methoxy CH₃ |
| 38.4 | Propanamide CH₂(α) |
| 35.7 | Propanamide CH₂(β) |
| 31.2 | Propanamide CH₂(γ) |
The tetrazole ring carbons appear at δ 153.4 (C-5) and δ 143.2–144.8 (C-2–C-4), consistent with 1H-tetrazole tautomerism.
IR (ATR, cm⁻¹)
| Band | Assignment |
|---|---|
| 3315 | N-H stretch (amide) |
| 3060 | Aromatic C-H stretch |
| 2935 | Aliphatic C-H stretch |
| 1680 | C=O stretch (amide I) |
| 1595 | N-H bend (amide II) |
| 1510 | C-N stretch (tetrazole) |
| 1245 | C-O-C (methoxy) |
| 1020 | Ring breathing (tetrazole) |
The absence of bands at 1720–1750 cm⁻¹ confirms the absence of ester or ketone impurities.
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-9-8-14(11-15(16)22-12-18-20-21-22)19-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11-12H,7,10H2,1H3,(H,19,23) |
InChI Key |
QTWZQDZUFHMHKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole moiety is typically synthesized through a Huisgen-type cycloaddition between a nitrile and sodium azide. For this compound:
-
Starting Material : 3-Cyano-4-methoxyaniline is treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–120°C for 12–24 hours.
-
Regioselectivity : The reaction favors the 1H-tetrazole isomer due to the electron-donating methoxy group at the para position, directing cycloaddition to the meta-nitrogen.
-
Workup : The crude product is purified via recrystallization from ethanol/water mixtures, yielding 4-methoxy-3-(1H-tetrazol-1-yl)aniline with ~75% efficiency.
Alternative Alkylation Route
A patent-derived method involves alkylating a pre-formed aniline with a tetrazole-containing side chain:
-
Intermediate Preparation : 4-Methoxy-3-iodoaniline is reacted with 1-(2-bromoethyl)-1H-tetrazole in acetonitrile using potassium carbonate (K₂CO₃) as a base.
-
Conditions : Heating at 60°C for 8 hours achieves 65% yield, with purification via column chromatography (SiO₂, ethyl acetate/hexane).
Synthesis of 3-Phenylpropanoyl Chloride
Friedel-Crafts Acylation
3-Phenylpropanoic acid is synthesized via Friedel-Crafts acylation of benzene with acryloyl chloride, followed by catalytic hydrogenation:
-
Acylation : Benzene reacts with acryloyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C, yielding cinnamoyl chloride.
-
Hydrogenation : Cinnamoyl chloride is hydrogenated using palladium on carbon (Pd/C) in methanol under H₂ atmosphere, producing 3-phenylpropanoic acid (85% yield).
-
Chlorination : The acid is treated with thionyl chloride (SOCl₂) at reflux to form 3-phenylpropanoyl chloride, isolated by distillation.
Amide Coupling and Final Assembly
Schotten-Baumann Reaction
The aniline and acyl chloride are coupled under Schotten-Baumann conditions:
Carbodiimide-Mediated Coupling
For higher purity, a carbodiimide coupling agent is employed:
-
Conditions : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM at room temperature for 12 hours.
Optimization and Challenges
Tetrazole Regioselectivity
The regioselectivity of tetrazole formation is critical. Using zinc bromide (ZnBr₂) as a catalyst shifts the ratio toward the 2H-tetrazole isomer, necessitating careful optimization.
Stability of Intermediates
The nitro intermediate (3-cyano-4-methoxyaniline) is prone to oxidation. Stabilization is achieved by conducting reactions under nitrogen atmosphere and using antioxidants like BHT.
Solvent and Base Selection
Alkylation reactions show superior yields in polar aprotic solvents (e.g., acetonitrile) with inorganic bases (K₂CO₃ vs. NaH).
Comparative Analysis of Synthetic Routes
| Parameter | Cycloaddition Route | Alkylation Route |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Reaction Steps | 2 | 3 |
| Overall Yield | 75% | 65% |
| Regioselectivity Control | Moderate | High |
| Purification Complexity | Low | High |
The cycloaddition route offers simplicity and cost-effectiveness, whereas the alkylation method provides better control over tetrazole positioning.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used but can include substituted tetrazoles.
Scientific Research Applications
Pharmacological Properties
1.1 Mechanism of Action
The compound exhibits significant interactions with opioid receptors, particularly the μ-opioid receptor. Its structural features suggest a high affinity for these receptors, which is crucial for its analgesic properties. Research indicates that compounds with similar structures often possess potent analgesic effects, making them candidates for pain management therapies .
1.2 Potency and Efficacy
Studies have shown that derivatives of this compound can be significantly more potent than traditional opioids like morphine. For instance, modifications to the tetrazole and phenyl groups can enhance binding affinity and efficacy at the μ-opioid receptor, leading to increased analgesic effects while potentially reducing side effects associated with conventional opioids .
Therapeutic Applications
2.1 Pain Management
Given its strong affinity for μ-opioid receptors, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide could be developed as a novel analgesic agent for chronic pain management. Its potential to provide effective pain relief without the severe side effects of traditional opioids makes it a candidate for further clinical evaluation .
2.2 Anesthetic Adjunct
The compound may also find applications as an adjunct in anesthesia, where it could enhance analgesia during surgical procedures. Its rapid onset and potency could facilitate better pain control during and after surgery .
Synthesis Methodologies
3.1 Synthetic Routes
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in fewer steps. This method is not only cost-effective but also environmentally friendly, which is increasingly important in pharmaceutical development .
3.2 Case Studies
Several studies have successfully synthesized similar compounds using MCR techniques, demonstrating the feasibility of producing this compound on a larger scale. For example, research has indicated that MCRs can significantly reduce synthesis time while improving yield and purity of the final product .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide
- Molecular Formula : C₁₂H₁₃N₅O₂
- Molecular Weight : 259.26 g/mol
- CAS Number : 606096-19-9
- Key Features : Contains a methoxy group at the 4-position, a 1H-tetrazole ring at the 3-position of the phenyl ring, and a 3-phenylpropanamide side chain .
Structural Significance :
- The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.
- The phenylpropanamide moiety provides a hydrophobic anchor for target binding.
Comparison with Structural Analogs
Triazole-Based Analog (A1)
- Compound : N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1) .
- Key Differences :
- Replaces tetrazole with a 1,2,4-triazole ring.
- Incorporates difluorophenyl and hydroxybutan-2-yl groups.
- Fluorine atoms may enhance binding to cytochrome P450 enzymes, altering pharmacokinetics compared to the tetrazole-containing compound.
Dimethoxyphenyl-Propanamide Analog
- Compound : 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide (CAS 1190276-84-6) .
- Key Differences :
- Adds 3,4-dimethoxyphenyl to the propanamide chain.
- Molecular Weight : 383.4 g/mol (vs. 259.26 for the target compound).
- Implications :
- Increased methoxy groups may enhance solubility and π-π stacking interactions with aromatic residues in target proteins.
- Higher molecular weight could reduce bioavailability but improve target specificity.
Dichlorophenoxy-Acetamide Analog
- Compound: 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 1190282-68-8) .
- Key Differences: Replaces propanamide with acetamide linked to a 2,4-dichlorophenoxy group. Molecular Weight: 394.2 g/mol.
- Shorter acetamide chain may alter binding geometry in enzyme active sites.
Tetrazole-Containing Isonicotinamide Derivative (TPIN)
- Compound : N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide .
- Key Differences :
- Replaces phenylpropanamide with isonicotinamide (pyridine-4-carboxamide).
- Implications :
- Demonstrates anticancer activity via F-actin and Akt-mTOR pathway modulation.
- Highlights the role of tetrazole in apoptosis induction, suggesting shared mechanisms with the target compound.
Structural and Pharmacological Trends
Bioisosteric Replacements
Substituent Effects
Chain Length and Flexibility
- Propanamide vs. Acetamide : Longer chains (propanamide) may improve van der Waals interactions, while shorter chains (acetamide) favor steric compatibility .
Biological Activity
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The compound features a propanamide backbone with several functional groups, including a methoxy-substituted phenyl ring and a tetrazole moiety. The presence of these diverse functional groups suggests potential for varied biological activity and applications in medicinal chemistry.
Synthesis Methods:
- The compound can be synthesized through various methodologies, primarily focusing on amide bond formation and substitution reactions on the aromatic rings.
- Preliminary studies have indicated that the compound can be produced via cyclization reactions involving the tetrazole and pyrrole functionalities, enhancing its structural complexity and biological potential.
Antimicrobial Properties
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For example, related compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Methyl-N-(4-methoxyphenyl)-2H-tetrazole | Antimicrobial | |
| 1,2-Diarylpropane amides | Anticancer | |
| Pyrrole-based derivatives | Neuroactive |
Cytotoxicity and Anti-Cancer Activity
A notable study investigated the cytotoxic effects of related tetrazole derivatives on human melanoma cells. The results demonstrated selective cytotoxicity, with significant growth inhibition observed in malignant cells compared to normal cells. This suggests a potential application of such compounds in cancer therapy.
Case Study:
- A tetrazole derivative exhibited a 4.9-fold selective cytotoxic effect on melanoma cells (VMM917) compared to normal cells, inducing cell cycle arrest at the S phase and reducing melanin production. This highlights the compound's potential as a novel chemotherapeutic agent in melanoma treatment .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that its interaction with specific biological targets could involve:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of signaling pathways related to apoptosis and cell survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-(4-methoxyphenyl)-2H-tetrazole | Methoxy-substituted phenyl and tetrazole | Antimicrobial |
| 1,2-Diarylpropane amides | Diverse aryl substitutions | Anticancer |
| Pyrrole-based derivatives | Pyrrole ring systems | Neuroactive |
The combination of tetrazole and pyrrole functionalities in this compound may confer distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
